REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([NH:17][CH3:18])=[CH:15][CH:14]=1.[OH-].[Na+]>C(O)(=O)C>[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([N:17]([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[CH:4][CH:3]=2)[CH3:18])=[CH:15][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(NC)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with reflux for 3 h under a stream of argon
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the resulting suspension was concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
purified by means of flash chromatography (9:1, CH2Cl2:MeOH)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(N(C)C2=CC=NC3=CC=CC=C23)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |